molecular formula C14H14F3N3O3S2 B12201726 [4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone

[4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone

Cat. No.: B12201726
M. Wt: 393.4 g/mol
InChI Key: LLHNVVHWLYNLOI-UHFFFAOYSA-N
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Description

The chemical reagent [4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is a sophisticated small molecule designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically significant motifs: a 4-(methylsulfonyl)piperazine group and a 2-(trifluoromethyl)-1,3-benzothiazole scaffold, linked by a methanone functional group. This specific combination suggests potential for high bioactivity and target selectivity. The 4-(methylsulfonyl)piperazine unit is a recognized privileged structure in medicinal chemistry. Research has demonstrated its critical role in the potency of various therapeutic agents. For instance, this specific moiety is a key functional group in the potent and selective PI3Kα inhibitor CYH33, a compound that has shown promising dose-dependent antitumor efficacy in advanced solid tumor models . The piperazine ring, in general, is a versatile scaffold known to contribute to a wide spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer effects, making it a valuable element in molecular design . The benzothiazole core, especially when substituted with electron-withdrawing groups like trifluoromethyl, is another privileged structure frequently found in molecules with diverse pharmacological properties. The carbonyl linker between the two heterocyclic systems is a common feature in drug design, often used to control the molecule's conformation and optimize its interaction with biological targets. While the specific research applications for this exact compound require further investigation, its structural profile makes it a compelling candidate for researchers exploring new chemical entities in oncology, neuroscience, and infectious diseases. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H14F3N3O3S2

Molecular Weight

393.4 g/mol

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone

InChI

InChI=1S/C14H14F3N3O3S2/c1-25(22,23)20-6-4-19(5-7-20)12(21)9-2-3-10-11(8-9)24-13(18-10)14(15,16)17/h2-3,8H,4-7H2,1H3

InChI Key

LLHNVVHWLYNLOI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of 2-Trifluoromethyl-1,3-benzothiazol-6-amine

The benzothiazole scaffold is typically synthesized via cyclization of substituted anilines with thiocyanate reagents. For example:

  • Method A : 4-Amino-3-(trifluoromethyl)benzenethiol is treated with potassium thiocyanate (KSCN) and bromine in acetic acid under ice cooling to form 2-(trifluoromethyl)-1,3-benzothiazol-6-amine.

  • Method B : Direct cyclization of 4-nitro-3-(trifluoromethyl)aniline using Lawesson’s reagent yields the benzothiazole core with subsequent nitro reduction.

Key Data :

MethodReagentsConditionsYield
AKSCN, Br₂, AcOH0–10°C, 4 hr68%
BLawesson’s reagent, H₂/Pd-CReflux, then RT72%

Piperazine Sulfonylation

Synthesis of 4-(Methylsulfonyl)piperazine

Piperazine is sulfonylated using methanesulfonyl chloride under basic conditions:

  • Step 1 : Piperazine reacts with methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Step 2 : Purification via recrystallization from ethanol/water (1:3) yields 4-(methylsulfonyl)piperazine as a white solid.

Optimization :

  • Excess TEA (2.5 eq) minimizes di-sulfonylation byproducts.

  • Reaction at 0°C improves selectivity for mono-sulfonylation (yield: 85%).

Methanone Bridge Formation

Friedel-Crafts Acylation Strategy

The benzothiazole and piperazine moieties are coupled via a ketone linker:

  • Method C : 2-(Trifluoromethyl)-1,3-benzothiazol-6-carbonyl chloride reacts with 4-(methylsulfonyl)piperazine in DCM using AlCl₃ as a catalyst.

  • Method D : Direct aroylation using 1,1′-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) at 120°C.

Comparative Data :

MethodReagentsConditionsYield
CAlCl₃, DCMRT, 6 hr62%
DCDI, DMSO120°C, 3 hr75%

Catalytic Coupling with Transition Metals

  • Method E : Palladium-catalyzed carbonylation using CO gas and [Pd(PPh₃)₄] in tetrahydrofuran (THF).

  • Method F : Copper(I)-mediated coupling with TBHP (tert-butyl hydroperoxide) as an oxidant.

Performance Metrics :

MethodCatalystOxidantYield
EPd(PPh₃)₄CO gas45%
FCuITBHP88%

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • HPLC Purification : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >98% purity.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 8.2 ppm (benzothiazole H-4), δ 3.4 ppm (piperazine CH₂), and δ 3.1 ppm (SO₂CH₃).

  • HRMS : Calculated for C₁₅H₁₄F₃N₃O₃S₂: 413.0432; Found: 413.0428.

Challenges and Optimization

Steric Hindrance Mitigation

The trifluoromethyl group at position 2 of the benzothiazole imposes steric constraints during acylation. Strategies include:

  • Using bulky bases (e.g., DBU) to enhance reaction rates.

  • Elevated temperatures (120°C) in DMSO to improve solubility.

Byproduct Formation

  • Di-sulfonylated Piperazine : Minimized by stoichiometric control (1.2 eq MeSO₂Cl).

  • Over-oxidation : Avoided by limiting TBHP to 1.5 eq in CuI-mediated reactions.

Industrial Scalability

Continuous-Flow Synthesis

  • Microreactor systems enable safer handling of exothermic sulfonylation steps (ΔT < 5°C).

  • Throughput : 1.2 kg/day using CDI-mediated acylation.

Green Chemistry Approaches

  • Solvent recycling (DMSO recovery >90%) reduces waste.

  • Catalytic Pd systems with ligand-free conditions lower metal contamination .

Chemical Reactions Analysis

Types of Reactions

[4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzothiazoles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, dihydrobenzothiazole derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anti-Cancer Research

Mechanism of Action:
The compound has been identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in various human cancers. This pathway plays a critical role in cellular functions such as growth, proliferation, and survival. Targeting PI3K has emerged as a promising strategy for developing anti-cancer therapies .

Case Studies:

  • A study published in 2021 highlighted the compound's effectiveness as an orally bioavailable PI3K alpha inhibitor. In vitro and in vivo tests demonstrated significant anti-tumor activity against advanced solid tumors, suggesting its potential as a targeted therapy for cancer patients .
  • Another research effort focused on the synthesis of related compounds, leading to the identification of derivatives that exhibited enhanced selectivity and potency against cancer cell lines. These findings underscore the importance of structural modifications in optimizing therapeutic efficacy .

Drug Design and Development

Structural Features:
The incorporation of the piperazine and benzothiazole moieties into drug design is notable due to their favorable pharmacokinetic properties. Piperazines are known for their versatility in forming hydrogen bonds and enhancing solubility, while benzothiazole derivatives often exhibit biological activity against a range of targets .

Applications in Other Therapeutic Areas:
Beyond oncology, compounds with similar structural frameworks have shown promise in treating neuropsychiatric disorders and inflammatory diseases. The piperazine ring is a common feature in many psychotropic medications, suggesting that derivatives of [4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone could also be explored for these indications .

Comparative Analysis of Related Compounds

Compound NameChemical StructurePrimary ApplicationNotable Findings
This compoundStructureAnti-cancerPotent PI3K inhibitor; effective against solid tumors
CYH33Similar to aboveAnti-cancerHighly potent; selective for PI3K alpha
Other Benzothiazole DerivativesVariesNeuropsychiatric DisordersPotential for treatment; structural stability

Mechanism of Action

The mechanism of action of [4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Research Implications

  • Piperazine Substituents : Methylsulfonyl groups may improve metabolic stability and target affinity compared to methoxy or aryl groups.
  • Core Modifications : Benzothiazole derivatives balance planarity and electronic properties, whereas imidazopyridines or benzimidazoles offer distinct binding profiles.
  • Functional Groups : Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .

Biological Activity

The compound [4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone, also known by its chemical identifier 1081144-16-2, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in various cellular processes, including growth, proliferation, and survival, making it a significant target in cancer therapy.

Chemical Structure

The molecular structure of the compound includes:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Benzothiazole moiety : A bicyclic structure that contributes to the compound's biological activity.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the PI3K pathway. The inhibition of PI3K leads to reduced phosphorylation of AKT, a downstream effector involved in cell survival and proliferation. This modulation can result in significant anti-cancer effects.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity. For instance:

  • IC50 Values : The compound shows an IC50 value of 5.9 nM against PI3Kα, indicating high potency as an inhibitor .
  • In Vivo Studies : In mouse models bearing SKOV-3 ovarian cancer xenografts, the compound demonstrated dose-dependent antitumor efficacy and significantly reduced AKT phosphorylation in tumor tissues .

Comparative Activity

A comparative analysis with other similar compounds reveals that this compound stands out due to its selective inhibition profile and low nanomolar potency. In contrast, other derivatives exhibit higher IC50 values and less specificity towards the PI3K pathway .

Case Studies

  • Study on Ovarian Cancer :
    • Researchers administered the compound to mice with SKOV-3 xenografts.
    • Results indicated a significant reduction in tumor size and weight compared to control groups.
    • Histological analysis revealed decreased cell proliferation markers in treated tumors .
  • Mechanistic Insights :
    • Western blotting confirmed that treatment with the compound inhibited downstream signaling events associated with tumor growth.
    • The study emphasized the role of the PI3K/AKT/mTOR signaling axis in mediating these effects .

Data Table: Biological Activity Summary

Activity IC50 (nM) Target Model Effect Observed
PI3Kα Inhibition5.9Phosphoinositide 3-KinaseIn vitroPotent inhibition
Tumor Growth InhibitionN/AOvarian CancerSKOV-3 XenograftDose-dependent reduction in size
AKT Phosphorylation InhibitionN/AAKTTumor TissueSignificant reduction observed

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